
1-Fluoro-3-(iodoethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(iodoethynyl)benzene is an organic compound with the molecular formula C8H4FI It is a derivative of benzene, where a fluorine atom and an iodoethynyl group are substituted at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(iodoethynyl)benzene can be synthesized through a photoinduced inverse Sonogashira coupling reaction. This method involves the coupling of iodoalkynes with (hetero)arenes or alkenes under visible-light irradiation . The reaction typically employs a catalyst such as Ir[dF(CF3)ppy]2(dtbbpy)PF6 under blue LED irradiation (λmax = 460 nm) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(iodoethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodoethynyl group can participate in halogen bonding, making it a useful intermediate in organic synthesis.
Coupling Reactions: It can be used in Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include palladium catalysts, copper iodide, and bases such as triethylamine.
Major Products:
Scientific Research Applications
1-Fluoro-3-(iodoethynyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Its unique electronic properties make it useful in the development of new materials.
Medicinal Chemistry: It can be used to synthesize bioactive compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(iodoethynyl)benzene involves halogen bonding, where the iodoethynyl group acts as an electrophilic site that interacts with nucleophilic species . This interaction can influence the reactivity and stability of the compound in various chemical reactions.
Comparison with Similar Compounds
3-Fluoro-(2-iodoethynyl)benzene: Similar in structure but with different substitution patterns.
Fluorobenzene: Lacks the iodoethynyl group, making it less reactive in certain coupling reactions.
1-Fluoro-3-iodobenzene: Similar but lacks the ethynyl group, affecting its reactivity and applications.
Uniqueness: 1-Fluoro-3-(iodoethynyl)benzene is unique due to the presence of both fluorine and iodoethynyl groups, which confer distinct electronic properties and reactivity patterns. This makes it a versatile intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C8H4FI |
|---|---|
Molecular Weight |
246.02 g/mol |
IUPAC Name |
1-fluoro-3-(2-iodoethynyl)benzene |
InChI |
InChI=1S/C8H4FI/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H |
InChI Key |
QZXPGJSXTOUDCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-hydroxy-2-methylbenzo[b]thiophene-6-carboxylate](/img/structure/B15086831.png)
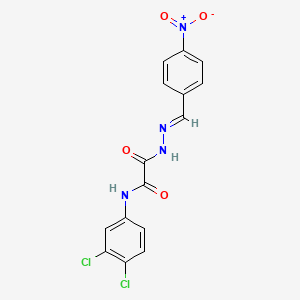
![2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B15086837.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B15086841.png)
![3-({1-Hydroxy-4-[(E)-(4-hydroxy[1,1'-biphenyl]-3-YL)diazenyl]-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B15086848.png)

![6-hydroxy-8-[(3-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B15086859.png)
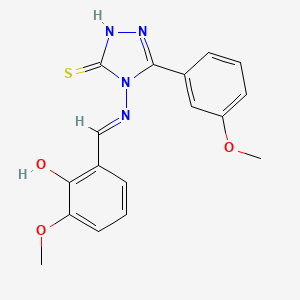
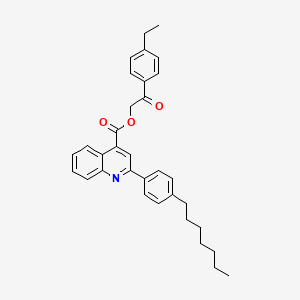
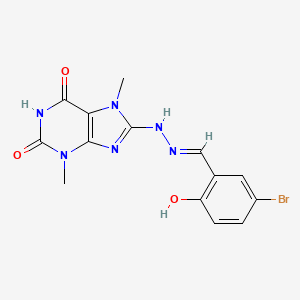
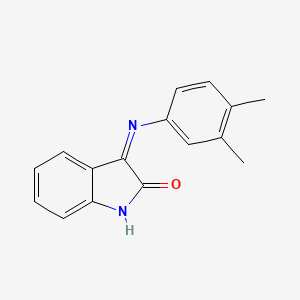
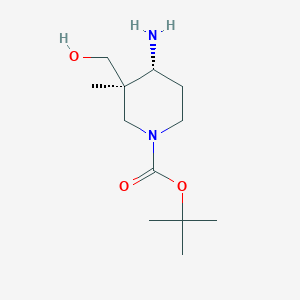

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid](/img/structure/B15086916.png)
